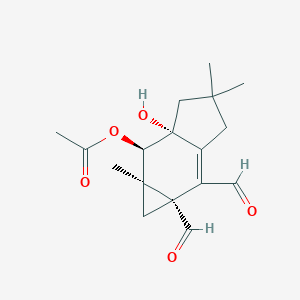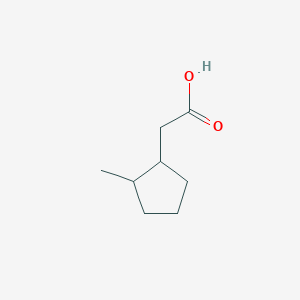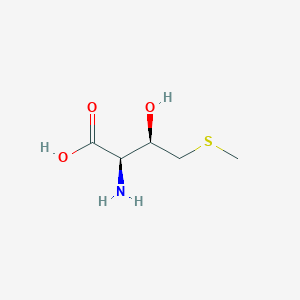
(2R,3R)-2-Amino-3-hydroxy-4-methylsulfanylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
オクタコサノールは、長鎖脂肪アルコールのクラスに属する天然化合物です。 小麦胚芽油、米糠油、サトウキビワックスなど、さまざまな植物ワックスに一般的に含まれています 。 この化合物は、運動能力の向上、脳機能の強化、心臓血管の健康をサポートするなど、潜在的な健康上の利点があるため、栄養学とサプリメントの分野で大きな注目を集めています .
2. 製法
合成ルートと反応条件: オクタコサノールは、さまざまな方法で合成できます。 一般的な合成方法の1つは、セバシン酸(デカン二酸)やステアリルアルコールなどの市販の脂質系中間体から1-オクタコサノールを調製することです 。この合成における重要なステップは、第三ブチルエステルの調製であり、続いて還元反応が行われてオクタコサノールが生成されます。
工業生産方法: オクタコサノールの工業生産では、多くの場合、天然資源からの抽出が行われます。 一般的な方法には、ソックスレー抽出と超臨界流体抽出があります 。 これらの方法は、サトウキビワックス、小麦胚芽油、米糠油などの植物ワックスからオクタコサノールを抽出するために使用されます .
準備方法
Synthetic Routes and Reaction Conditions: Octacosanol can be synthesized through various methods. One efficient synthetic method involves the preparation of 1-octacosanol from commercially available lipid-based intermediates such as sebacic acid (decanedioic acid) and stearyl alcohol . The key step in this synthesis is the preparation of tert-butyl esters, followed by reduction to yield octacosanol.
Industrial Production Methods: Industrial production of octacosanol often involves extraction from natural sources. Common methods include Soxhlet extraction and supercritical fluid extraction . These methods are used to extract octacosanol from plant waxes, such as sugarcane wax, wheat germ oil, and rice bran oil .
化学反応の分析
反応の種類: オクタコサノールは、酸化、還元、エステル化など、さまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: オクタコサノールは、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化できます。
還元: オクタコサノールの還元は、水素化リチウムアルミニウムなどの還元剤を使用して達成できます。
主な生成物:
酸化: オクタコサン酸を生成します。
還元: 一次アルコール構造を維持します。
エステル化: オクタコサノールリノレートなどのエステルを形成します.
科学的研究の応用
オクタコサノールは、幅広い科学研究における応用があります:
化学: 他の長鎖脂肪アルコールやエステルの合成のための前駆体として使用されます。
生物学: 脂質代謝における役割と、脂質代謝に関連する遺伝子発現への影響について研究されています.
作用機序
オクタコサノールは、さまざまな分子標的と経路を通じてその効果を発揮します:
脂質代謝: 内因性コレステロール生合成を阻害し、低密度リポタンパク質の分解を促進します.
神経学的効果: 脳への血流を増加させ、神経伝達物質の産生を促進することで、記憶力と認知機能を向上させます.
抗炎症および抗酸化効果: AMPK、PI3K/Akt、MAPK/NF-κBなどの複数のシグナル伝達経路を調節します.
類似化合物との比較
オクタコサノールは、他の長鎖脂肪アルコールやポリコサノールと比較されることがよくあります:
ポリコサノール: オクタコサノールが主要な成分である長鎖脂肪アルコールの混合物.
エルゴステロール: 脂質低下効果が似ている別の長鎖脂肪アルコール.
スフィンゴミエリン: 細胞シグナル伝達と膜構造において役割を果たす脂質分子.
独自性: オクタコサノールは、その高い安定性、促進的な生物学的活性、幅広い健康上の利点により、研究と産業の両方において貴重な化合物となっています .
特性
CAS番号 |
119593-66-7 |
|---|---|
分子式 |
C5H11NO3S |
分子量 |
165.21 g/mol |
IUPAC名 |
(2R,3R)-2-amino-3-hydroxy-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO3S/c1-10-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4+/m0/s1 |
InChIキー |
GFJWMGGGLQICCP-IUYQGCFVSA-N |
SMILES |
CSCC(C(C(=O)O)N)O |
異性体SMILES |
CSC[C@@H]([C@H](C(=O)O)N)O |
正規SMILES |
CSCC(C(C(=O)O)N)O |
同義語 |
D-Threonine, 4-(methylthio)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


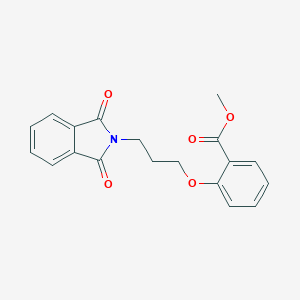
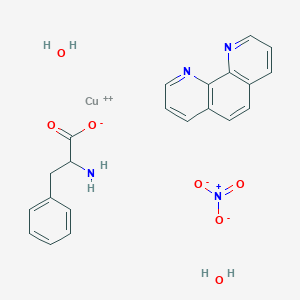
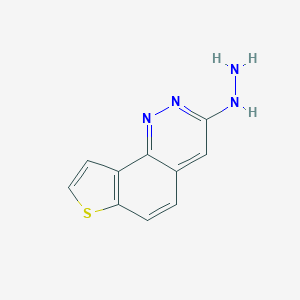
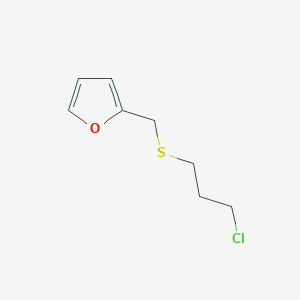
![[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B39412.png)
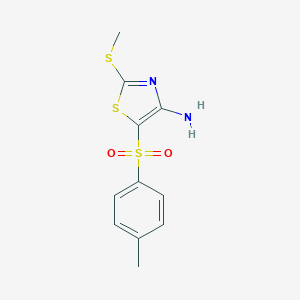
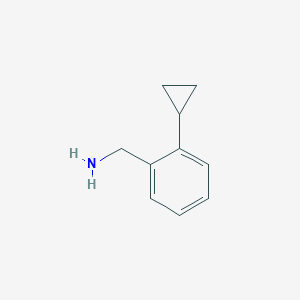
![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B39419.png)
![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine](/img/structure/B39420.png)
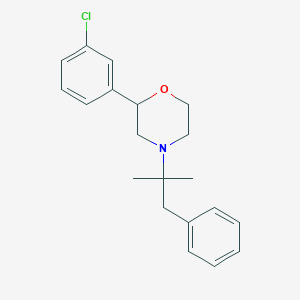
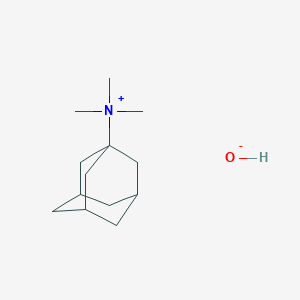
![4-[bis(2-chloroethyl)amino]-N,N-dimethylbenzamide](/img/structure/B39427.png)
